ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound belongs to a class of polycyclic heterocycles featuring a tricyclic core fused with a substituted benzoyl group and an oxolane (tetrahydrofuran) moiety. Its structure includes a nitro group at the 3-position of the benzoyl ring, a methyl group at the 4-position, and an oxolan-2-ylmethyl substituent on the triazatricyclo framework. These functional groups contribute to its unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O7/c1-3-38-27(35)20-14-19-23(28-22-8-4-5-11-30(22)26(19)34)31(15-18-7-6-12-39-18)24(20)29-25(33)17-10-9-16(2)21(13-17)32(36)37/h4-5,8-11,13-14,18H,3,6-7,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPGONRBNOPMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl esters, nitrobenzoyl derivatives, and tetrahydrofuran-based intermediates. The key steps in the synthesis may involve:
Condensation Reactions: Formation of imines and other intermediates.
Cyclization: Formation of the dipyrido[1,2-a:2’,3’-d]pyrimidine core.
Functional Group Transformations: Introduction of nitro, methyl, and other substituents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies may focus on its interaction with biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways. The compound’s structure allows for the design of molecules with high specificity and potency.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group and other functional groups play a crucial role in binding to these targets, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogues and Structural Variations
Three analogues with closely related scaffolds are discussed below:
Reactivity and Electronic Effects
- Nitro Group Impact : The nitro group in the target compound enhances electrophilicity at the benzoyl ring, facilitating nucleophilic aromatic substitution (e.g., in kinase inhibitor design). This contrasts with the chloro-substituted analogue, where chlorine’s inductive effect is weaker .
- Oxolane vs. Methoxypropyl : The oxolan-2-ylmethyl group introduces a rigid, oxygen-containing ring, improving solubility in polar solvents compared to the flexible 3-methoxypropyl chain in the analogue from .
Research Findings and Challenges
Crystallographic Insights
The tricyclic core’s puckering geometry (modeled via Cremer-Pople coordinates, ) influences intermolecular interactions. Hydrogen-bonding patterns () differ between the nitro- and chloro-substituted analogues, affecting crystal packing and stability .
Stability and Degradation
The nitro group may render the target compound susceptible to photodegradation, unlike its methyl-substituted counterpart. Accelerated stability studies under UV light are recommended to assess this risk .
Computational Predictions
Density functional theory (DFT) calculations predict that the oxolane moiety reduces the compound’s logP by ~0.5 compared to the methoxypropyl analogue, aligning with ’s data on hydrophilicity .
Biological Activity
Ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors to form the triazatricyclo structure. The presence of the nitrobenzoyl group is significant as it contributes to the compound's biological activity.
Biological Activity Overview
Research indicates that compounds with triazine and nitrobenzene moieties often exhibit a range of biological activities including:
- Antitumor Activity : Compounds similar to ethyl 6-(4-methyl-3-nitrobenzoyl)imino derivatives have shown promising results in inhibiting tumor growth. For instance, triazene compounds have been reported to reduce neoplastic cell sizes and exhibit strong antiproliferative effects against various cancer cell lines such as Burkitt lymphoma and human colon adenocarcinoma .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies on related triazene compounds have demonstrated effectiveness against bacterial strains like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating robust antibacterial properties .
- Antiangiogenic Effects : Nitrobenzoate-derived compounds have been shown to impair vascular development in models such as zebrafish embryos. These effects are attributed to the disruption of VEGF/VEGFR2 signaling pathways, suggesting that similar mechanisms may be applicable to ethyl 6-(4-methyl-3-nitrobenzoyl)imino derivatives .
Antitumor Activity
A study evaluated the antiproliferative activity of triazene compounds against several human cancer cell lines. The results indicated IC50 values as low as 4.91 µg/mL for certain derivatives against Burkitt lymphoma cells . This suggests that ethyl 6-(4-methyl-3-nitrobenzoyl)imino may have comparable or enhanced antitumor efficacy due to its unique structural attributes.
Antimicrobial Activity
In vitro tests have shown that triazene compounds exhibit significant antibacterial effects. For example, one study found that a related compound had an MIC of 0.28 μM against E. coli, highlighting the potential for ethyl 6-(4-methyl-3-nitrobenzoyl)imino to serve as an effective antimicrobial agent .
Antiangiogenic Activity
Research on nitrobenzoate compounds has revealed their capacity to inhibit angiogenesis by affecting endothelial cell migration and proliferation in zebrafish models . Ethyl 6-(4-methyl-3-nitrobenzoyl)imino could potentially leverage similar pathways to mitigate vascular-related diseases.
Case Studies
- Antiproliferative Effects on Cancer Cells : In a controlled study, triazene derivatives were tested against various cancer cell lines, showing significant reductions in cell viability and proliferation rates.
- Antibacterial Efficacy : A series of experiments demonstrated that triazene compounds effectively inhibited bacterial growth in clinical isolates, suggesting their application in treating resistant infections.
Q & A
Q. What are the key synthetic strategies for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, including cyclization, functional group modifications, and protection/deprotection steps. For example, intermediates like the triazatricyclo core can be assembled via [3+2] cycloaddition or condensation reactions. Optimization requires precise control of temperature (e.g., 60–80°C for nitro group stability), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., tetrabutylammonium bromide for phase-transfer reactions). Yield improvements may involve iterative adjustments to stoichiometry and reaction time, as seen in analogous triazatricyclo syntheses .
Q. Which analytical techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY) resolves the compound’s tricyclic framework and substituents. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro at ~1520 cm⁻¹, carbonyl at ~1700 cm⁻¹). X-ray crystallography, if feasible, provides definitive stereochemical data .
Q. What preliminary biological activities have been observed for structurally related compounds?
Analogous triazatricyclo derivatives exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory activities. For instance, ethyl 6-imino derivatives with nitrobenzoyl groups show cytotoxicity linked to nitro group reduction and free radical generation. Comparative studies suggest substituents like oxolan-2-ylmethyl may enhance solubility and target binding .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with targets like kinases or DNA topoisomerases. For example, the nitrobenzoyl group’s electron-withdrawing nature may stabilize charge-transfer complexes in enzyme active sites .
Q. What experimental approaches resolve contradictions in biological activity data across similar compounds?
Contradictions often arise from structural variations (e.g., alkyl vs. aryl substituents) or assay conditions. Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and structure-activity relationship (SAR) studies. For example, replacing 3-methoxypropyl with oxolan-2-ylmethyl in related compounds altered antimicrobial potency by modulating lipophilicity (logP) .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
Stabilization strategies include:
- Low-temperature storage (−20°C) for nitro-containing intermediates prone to decomposition.
- Chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation.
- In situ derivatization (e.g., silylation of labile hydroxyl groups) .
Methodological Challenges and Solutions
Q. What chromatographic techniques separate closely related impurities in the final product?
High Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) resolves polar by-products. Preparative HPLC or size-exclusion chromatography isolates the target compound from dimeric or oligomeric impurities .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
Stability testing via accelerated degradation studies (40°C/75% RH) reveals:
- Aqueous buffers (pH 7.4) promote hydrolysis of the ester group.
- DMSO stock solutions (>10 mM) mitigate precipitation but may oxidize the imino group. Use lyophilization for long-term storage .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Caco-2 cells for intestinal permeability.
- Microsomal incubation (human liver microsomes) to assess metabolic stability.
- Plasma protein binding assays (ultrafiltration) to estimate free drug concentration .
Data Interpretation and Optimization
Q. How should researchers address low reproducibility in biological assays?
Standardize protocols for:
- Cell passage number and culture media.
- Compound pre-treatment (e.g., sonication for dissolution).
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
Q. What statistical designs optimize reaction parameters efficiently?
Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies critical factors (e.g., temperature, catalyst loading). For example, a 3² factorial design reduced by-product formation in analogous triazatricyclo syntheses by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
